molecular formula C7H11NOSSi B13976151 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde

2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B13976151
M. Wt: 185.32 g/mol
InChI Key: BVMFXYKBPKPCTB-UHFFFAOYSA-N
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Description

2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a trimethylsilyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-trimethylsilylthiazole with a suitable formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-trimethylsilylthiazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 5-position of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group under appropriate conditions.

Major Products Formed

    Oxidation: 2-Trimethylsilyl-1,3-thiazole-5-carboxylic acid.

    Reduction: 2-Trimethylsilyl-1,3-thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals and agrochemicals.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group or a leaving group, facilitating various transformations. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolecarboxaldehyde: Similar structure but lacks the trimethylsilyl group.

    2-(Trimethylsilyl)thiazole: Similar structure but lacks the aldehyde group.

    1,3-Thiazole-2-carbaldehyde: Similar structure but with different substitution pattern.

Properties

Molecular Formula

C7H11NOSSi

Molecular Weight

185.32 g/mol

IUPAC Name

2-trimethylsilyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C7H11NOSSi/c1-11(2,3)7-8-4-6(5-9)10-7/h4-5H,1-3H3

InChI Key

BVMFXYKBPKPCTB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=NC=C(S1)C=O

Origin of Product

United States

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